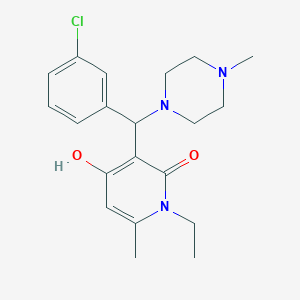![molecular formula C20H13ClF3N3O4 B2842273 Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate CAS No. 338415-38-6](/img/structure/B2842273.png)
Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate” is a chemical compound with the molecular formula CF3C6H3(CH3)NH2 . It is used for pharmaceutical testing and is considered a high-quality reference standard .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in a review . The review provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a pyridine ring, which is further connected to an aniline group through an oxygen atom .科学的研究の応用
Thrips Pest Management
Methyl isonicotinate, a compound related to the structure , has been extensively studied for its applications in thrips pest management. It acts as a non-pheromone semiochemical, demonstrating a behavioral response that increases trap capture of at least 12 thrips species, including those known as cosmopolitan virus vectors. This compound is primarily used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses, showing potential for mass trapping and lure-and-kill strategies among other thrips management techniques in various crops. (Teulon et al., 2017)
Structural Studies
The molecular structure of methyl isonicotinate has been elucidated through gas phase electron diffraction combined with ab initio calculations, offering insights into its physical properties and interactions. The study found significant differences in the structure parameters of the COOCH3 group compared to those in methyl acrylate and methyl acetate, attributed to hyperconjugation and steric effects. This research aids in understanding the compound's reactivity and potential applications in chemical synthesis. (Kiyono et al., 1996)
Synthetic Applications
The compound and its derivatives have been explored for synthetic applications, including the first synthesis of 3-cyano-2-(polyfluoroalkyl)chromones. This process involves nucleophilic addition followed by cyclization, showcasing the compound's utility in creating novel chemical structures with potential applications in material science and medicinal chemistry. (Sosnovskikh et al., 2006)
Carbonylated Chlorophyll Derivatives
Research into carbonylated chlorophyll derivatives has highlighted the effects of electron-withdrawing groups, like those found in the compound , on visible absorption, fluorescence emission spectra, and other physical properties. This research suggests potential applications in photodynamic therapy and the development of photosensitive materials. (Tamiaki & Tanaka, 2015)
作用機序
特性
IUPAC Name |
methyl 3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O4/c1-30-19(29)14-6-7-25-10-15(14)17(28)27-12-2-4-13(5-3-12)31-18-16(21)8-11(9-26-18)20(22,23)24/h2-10H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQGVVQCFABUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2842191.png)
![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842192.png)
![3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2842193.png)
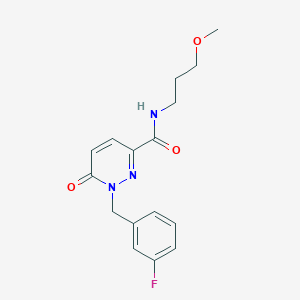
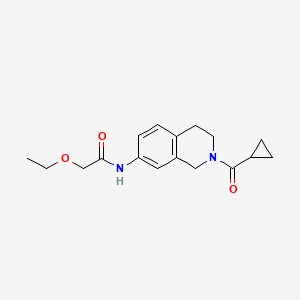
![2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2842197.png)
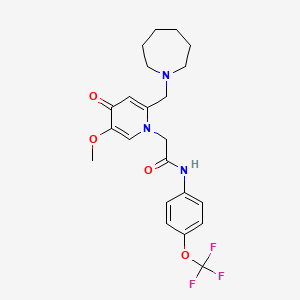
![N-(3,4-dimethoxyphenyl)-3-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2842203.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842204.png)

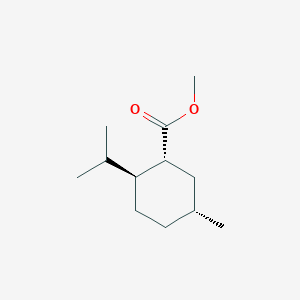
![[1-(Methoxymethyl)cyclopentyl]methanol](/img/structure/B2842209.png)

